molecular formula C7H2Br2FN B1433812 2,5-Dibromo-4-fluorobenzonitrile CAS No. 1379326-67-6

2,5-Dibromo-4-fluorobenzonitrile

Cat. No. B1433812
CAS RN: 1379326-67-6
M. Wt: 278.9 g/mol
InChI Key: KSJPHKSCOBGZQL-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-fluorobenzonitrile is a chemical compound with the molecular formula C7H2Br2FN . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of 2,4-dibromo-5-fluorobenzonitrile has been reported . It was synthesized for the first time with an 81.5% yield . The ammoxidation procedure for the preparation of the nitrile has been described in detail .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two bromine atoms, one fluorine atom, and a nitrile group attached to it .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, 4-Fluorobenzonitrile, a similar compound, undergoes metal-mediated coupling to yield an eight-membered thorium (IV) tetraazamacrocycle .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.91 . It is a solid at room temperature . The compound should be stored in a sealed container in a cool, dry place .

Scientific Research Applications

Synthesis and Intermediates

2,5-Dibromo-4-fluorobenzonitrile has been synthesized and can be used as an intermediate in various chemical processes. It plays a role in the synthesis of 2,4-dibromo-5-fluorobenzoic acid, which is an intermediate in the production of fluoroquinolones, a class of antibiotics. The specific process of ammoxidation for its preparation has been outlined in detail (Zhen Qiong et al., 1998). Additionally, a convenient synthetic route for the preparation of 2,4-dibromo-5-fiuorobenzoic acid, involving this compound as an intermediate, has been described, showcasing its significance in chemical synthesis (H. Chi et al., 1999).

Structural and Electronic Properties

An energetic and structural study of monofluorobenzonitriles, including 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile, offers insights into the standard molar enthalpies of formation and vapor-pressure studies. This study provides a deeper understanding of the electronic properties of these compounds (M. Ribeiro da Silva et al., 2012).

Electronic Transitions and Spectroscopy

The electronic transitions in the near-UV region of isomeric difluorobenzonitriles, including this compound, have been studied using photoacoustic spectroscopy. This research provides valuable data on the origins of electronic transitions in these molecules, contributing to the understanding of their spectral properties (K. Ramu et al., 1993).

Chemical Fixation of Carbon Dioxide

A study has demonstrated the use of 2-aminobenzonitriles, which can be related to this compound, in the efficient chemical fixation of CO2 to form quinazoline-2,4(1H,3H)-diones. This application highlights the potential of such compounds in carbon capture and utilization technologies (Toshihiro Kimura et al., 2012).

Fluorination and Halodeboronation

Research into the fluorination of benzonitrile derivatives, including this compound, has been conducted. This includes the development of scalable synthesis methods and the exploration of halodeboronation reactions, which are crucial for the production and modification of fluorinated organic compounds (Ronald H. Szumigala et al., 2004).

Electronic Structure Analysis

Studies have been conducted on the electronic structure of fluorobenzonitriles, including this compound, using microwave spectroscopy and ab initio calculations. These studies are essential for understanding the molecular behavior and electronic properties of these compounds (M. Onda et al., 2002).

properties

IUPAC Name

2,5-dibromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJPHKSCOBGZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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